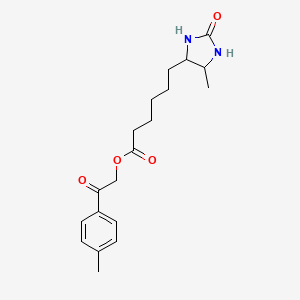
2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid: This can be achieved by reacting 5-methyl-2-oxoimidazolidine with hexanoic acid under acidic conditions.
Esterification: The resulting acid is then esterified with 2-(4-Methylphenyl)-2-oxoethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(4-methylphenyl)hexanamide
- 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide
- 6-(2-keto-5-methyl-imidazolidin-4-yl)-N-(p-tolyl)hexanamide
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate |
InChI |
InChI=1S/C19H26N2O4/c1-13-8-10-15(11-9-13)17(22)12-25-18(23)7-5-3-4-6-16-14(2)20-19(24)21-16/h8-11,14,16H,3-7,12H2,1-2H3,(H2,20,21,24) |
InChI Key |
IKXONIKXLYCBCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)OCC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















